3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, and it is substituted with nitrophenyl groups at positions 3 and 6.
Preparation Methods
The synthesis of 3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the reaction of bis(α-bromoketones) with 4-amino-3-mercapto-1,2,4-triazole derivatives in ethanol under refluxing conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired triazolothiadiazine compound. The reaction conditions often include the use of a base such as sodium borohydride for reduction .
Chemical Reactions Analysis
3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound has shown activity against various bacterial strains and has been evaluated for its potential as an enzyme inhibitor.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition disrupts the replication process, leading to the antibacterial effects observed with this compound.
Comparison with Similar Compounds
3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These derivatives have been studied for their potential as enzyme inhibitors and have shown promising results in various biological assays.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity profile, which makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C16H12N6O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,6-bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C16H12N6O4S/c23-21(24)13-5-1-3-11(7-13)15-17-18-16-20(15)9-19(10-27-16)12-4-2-6-14(8-12)22(25)26/h1-8H,9-10H2 |
InChI Key |
QWXXDAHSLKVECP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC2=NN=C(N21)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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